![molecular formula C25H20N2O B14646715 [3-(1-Methyl-1H-pyrrol-2-yl)benzo[f]quinolin-4(3H)-yl](phenyl)methanone CAS No. 53619-05-9](/img/structure/B14646715.png)
[3-(1-Methyl-1H-pyrrol-2-yl)benzo[f]quinolin-4(3H)-yl](phenyl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(1-Methyl-1H-pyrrol-2-yl)benzo[f]quinolin-4(3H)-ylmethanone is a complex organic compound that belongs to the class of heterocyclic aromatic compounds This compound features a unique structure that includes a pyrrole ring, a benzoquinoline moiety, and a phenylmethanone group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-(1-Methyl-1H-pyrrol-2-yl)benzo[f]quinolin-4(3H)-ylmethanone) typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. For instance, the synthesis might start with the formation of the benzoquinoline core, followed by the introduction of the pyrrole ring through a cyclization reaction. The final step often involves the addition of the phenylmethanone group via a Friedel-Crafts acylation reaction.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the laboratory synthesis methods. Large-scale production would require careful control of reaction conditions, such as temperature, pressure, and the use of catalysts, to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions::
- Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrole ring, leading to the formation of various oxidized derivatives.
- Reduction: Reduction reactions can target the carbonyl group in the phenylmethanone moiety, converting it to an alcohol.
- Substitution: Electrophilic substitution reactions can occur at the aromatic rings, allowing for the introduction of various substituents.
- Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
- Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
- Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are used under acidic or basic conditions.
- Oxidation: Oxidized derivatives with functional groups such as ketones or carboxylic acids.
- Reduction: Alcohol derivatives of the original compound.
- Substitution: Various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure makes it valuable in the development of new materials and catalysts.
Biology: In biological research, the compound can be used as a probe to study the interactions of heterocyclic compounds with biological macromolecules. Its derivatives may exhibit biological activity, making it a candidate for drug development.
Medicine: Potential applications in medicine include the development of new therapeutic agents. The compound’s structure allows for modifications that can enhance its pharmacological properties.
Industry: In the industrial sector, the compound can be used in the production of dyes, pigments, and other specialty chemicals. Its stability and reactivity make it suitable for various industrial applications.
Mecanismo De Acción
The mechanism of action of 3-(1-Methyl-1H-pyrrol-2-yl)benzo[f]quinolin-4(3H)-ylmethanone) involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The presence of the pyrrole and benzoquinoline moieties allows for interactions with nucleophilic and electrophilic sites in biological molecules. These interactions can lead to changes in cellular pathways, influencing processes such as signal transduction and gene expression.
Comparación Con Compuestos Similares
Similar Compounds::
- 3-(1-Methyl-1H-pyrrol-2-yl)benzo[f]quinolin-4(3H)-ylmethanol): This compound differs by having a hydroxyl group instead of a carbonyl group.
- 3-(1-Methyl-1H-pyrrol-2-yl)benzo[f]quinolin-4(3H)-ylethanone): This compound has an ethyl group instead of a methyl group.
Uniqueness: The unique combination of the pyrrole, benzoquinoline, and phenylmethanone groups in 3-(1-Methyl-1H-pyrrol-2-yl)benzo[f]quinolin-4(3H)-ylmethanone) imparts distinct chemical properties that are not found in its similar compounds. These properties include specific reactivity patterns and potential biological activities, making it a valuable compound for research and industrial applications.
Propiedades
Número CAS |
53619-05-9 |
|---|---|
Fórmula molecular |
C25H20N2O |
Peso molecular |
364.4 g/mol |
Nombre IUPAC |
[3-(1-methylpyrrol-2-yl)-3H-benzo[f]quinolin-4-yl]-phenylmethanone |
InChI |
InChI=1S/C25H20N2O/c1-26-17-7-12-23(26)24-16-14-21-20-11-6-5-8-18(20)13-15-22(21)27(24)25(28)19-9-3-2-4-10-19/h2-17,24H,1H3 |
Clave InChI |
DNDITHVOJVAIRV-UHFFFAOYSA-N |
SMILES canónico |
CN1C=CC=C1C2C=CC3=C(N2C(=O)C4=CC=CC=C4)C=CC5=CC=CC=C53 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


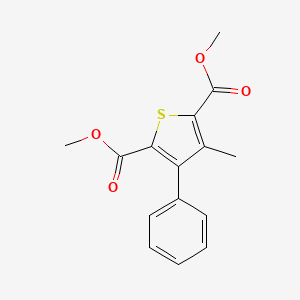
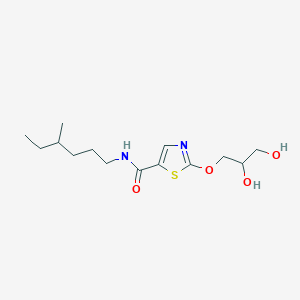
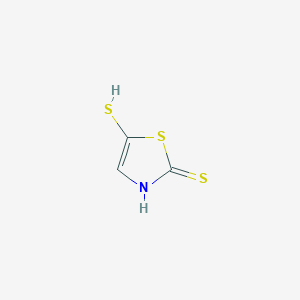
![1H-Imidazole-4-carboxaldehyde, 2-[(phenylmethyl)thio]-1-(2-propenyl)-](/img/structure/B14646656.png)
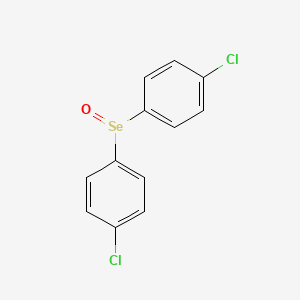
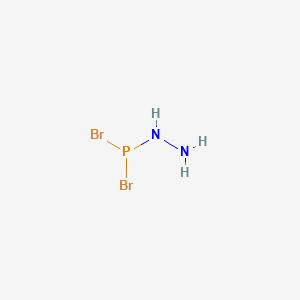
methanone](/img/structure/B14646668.png)

![1-(Chloromethyl)-2-{[4-(propan-2-yl)phenyl]sulfanyl}benzene](/img/structure/B14646679.png)
![1-{[3-(3,4-Dihydroxyphenyl)acryloyl]oxy}pyrrolidine-2,5-dione](/img/structure/B14646685.png)
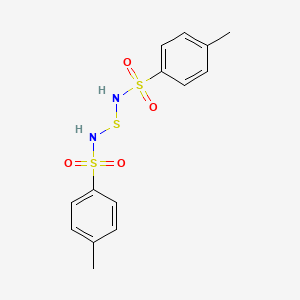
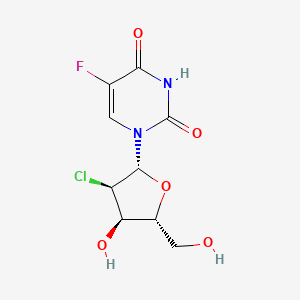
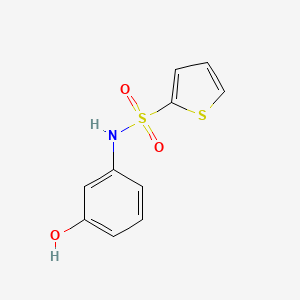
![11-Methyl-4b,5,6,7,8,9,9a,10-octahydro-6,9-epiminobenzo[a]azulen-10-ol](/img/structure/B14646718.png)
